![molecular formula C22H21N3O3 B2738049 N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide CAS No. 1171769-65-5](/img/structure/B2738049.png)
N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, a benzimidazole ring, and a methoxybenzyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The benzimidazole ring and the furan ring are likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. For instance, in the presence of N,N-dimethylformamide/sulfur, a related compound, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, was obtained .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
Antihypertensive Agents
Research into nonpeptide angiotensin II receptor antagonists has led to the development of potent, orally active antihypertensives. Compounds such as N-(biphenylylmethyl)imidazoles represent a significant advancement over previous series, demonstrating high affinity for the AII receptor and notable oral antihypertensive potency, marking a pivotal shift towards effective hypertension treatment strategies (Carini et al., 1991).
Antiprotozoal Activity
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized, displaying strong DNA affinities and exceptional in vitro and in vivo antiprotozoal activities against T. b. rhodesiense and P. falciparum. Such findings underscore the potential of these compounds in addressing protozoal infections, offering a foundation for new therapeutic agents (Ismail et al., 2004).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from visnagenone and khellinone has led to the identification of molecules with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, showcasing high COX-2 selectivity and potent analgesic and anti-inflammatory effects, represent promising leads for the development of new therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Anticancer and Antiangiogenic Agents
The design and synthesis of 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have highlighted compounds with nanomolar concentrations inhibiting cancer cell growth. These derivatives bind to the colchicine site of tubulin, induce apoptosis, and show potent vascular disrupting properties, indicating their potential as effective anticancer agents with specific mechanisms of action (Romagnoli et al., 2015).
Corrosion Inhibition
Amino acid compounds have been studied as inhibitors for steel corrosion in HCl solution, demonstrating the potential for high-efficiency corrosion inhibition. This research highlights the practical applications of these compounds in protecting industrial materials, emphasizing the significance of chemical compounds in materials science (Yadav et al., 2015).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-24-19-5-3-4-6-20(19)25(15)14-18-11-12-21(28-18)22(26)23-13-16-7-9-17(27-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMXNPCSOJFNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2737967.png)
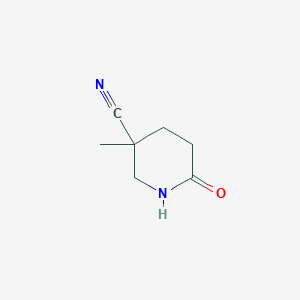
![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737971.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2737972.png)
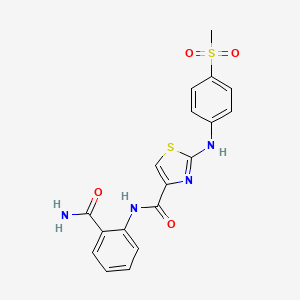
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2737977.png)

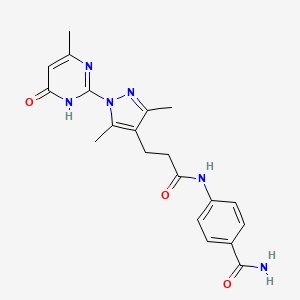
![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2737981.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)
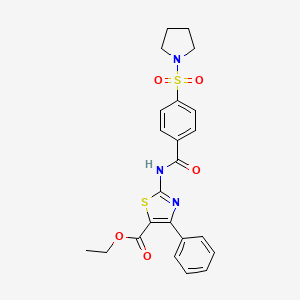
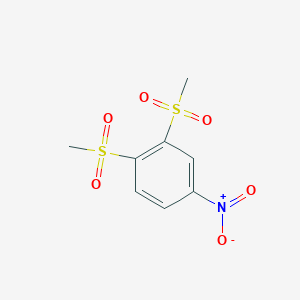
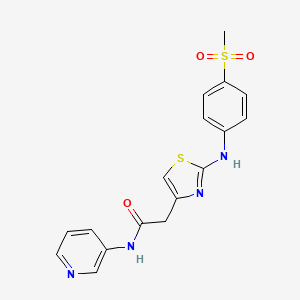
![[2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737988.png)
